6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

描述

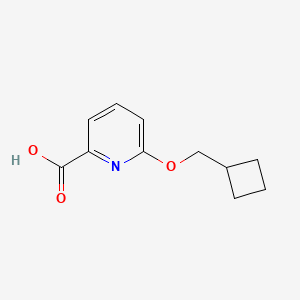

6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C11H13NO3 This compound features a pyridine ring substituted with a carboxylic acid group at the 2-position and a cyclobutylmethoxy group at the 6-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of a methyl group attached to the pyridine ring using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Attachment of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced through nucleophilic substitution reactions. For instance, the reaction of a pyridine derivative with cyclobutylmethanol in the presence of a base like sodium hydride (NaH) can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethoxy group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Bases: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Various functionalized pyridine derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has been investigated for its role as a TRPC6 channel inhibitor. TRPC6 channels are implicated in various diseases, including hypertension and chronic obstructive pulmonary disease (COPD). Inhibitors of these channels may provide therapeutic benefits in managing these conditions.

Case Study: TRPC6 Inhibition

A study detailed in patent AU2018355743B2 outlines the synthesis of pyridine carbonyl derivatives, including this compound, and their efficacy as TRPC6 inhibitors. The research indicates that these compounds can modulate calcium influx in cells, presenting a novel approach to treating related diseases .

Biochemical Applications

Matrix for Mass Spectrometry

The compound has shown promise as a matrix for matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. Its ability to effectively ionize biomolecules makes it valuable for analyzing nucleic acids and proteins.

Data Table: Performance in MALDI-TOF

| Compound | Ionization Efficiency | Application Area |

|---|---|---|

| This compound | High | Nucleotide analysis |

| Picolinic acid | Moderate | Protein analysis |

This table illustrates the comparative efficiency of this compound against traditional matrices like picolinic acid, highlighting its superior performance in specific applications .

Materials Science

Synthesis of Functional Polymers

The compound can be utilized in the synthesis of functional polymers due to its reactive carboxylic acid group. By incorporating this compound into polymer matrices, researchers can develop materials with tailored properties for specific applications, such as drug delivery systems or sensors.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) enhances the material's mechanical properties while maintaining biocompatibility. This advancement is particularly relevant in biomedical applications where material performance is critical .

作用机制

The mechanism of action of 6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutylmethoxy group can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

相似化合物的比较

- 6-(Cyclopentylmethoxy)pyridine-2-carboxylic acid

- 6-(Tetrahydro-2H-pyran-2-ylmethoxy)-2-pyridinecarboxylic acid

- 6-(Trifluoromethyl)pyridine-2-carboxylic acid

Comparison: 6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.

生物活性

6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring with a carboxylic acid group at the 2-position and a cyclobutylmethoxy group at the 6-position. Its unique structure allows for specific interactions with biological targets, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclobutylmethoxy group enhances binding affinity and specificity, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, which is relevant in treating various chronic diseases.

- TRPC6 Modulation : Recent studies have highlighted its role in modulating TRPC6 channels, which are implicated in several pulmonary disorders. Inhibiting TRPC6 may provide therapeutic benefits for conditions such as idiopathic pulmonary arterial hypertension (IPAH) and chronic obstructive pulmonary disease (COPD) .

Case Studies and Experimental Research

- TRPC6 Dysregulation : A study reported that compounds modulating TRPC6 can alleviate symptoms related to pulmonary disorders. The compound's ability to influence TRPC6 expression was noted, suggesting a mechanism through which it may exert protective effects against lung injury caused by cigarette smoke exposure .

- Synthesis and Structure-Activity Relationship (SAR) : Research focused on synthesizing derivatives of this compound demonstrated varying levels of biological activity based on structural modifications. Certain derivatives showed enhanced potency, indicating the importance of specific substituents in achieving desired biological effects .

- Comparative Studies : When compared to similar compounds, such as 6-(Cyclopentylmethoxy)pyridine-2-carboxylic acid, this compound exhibited distinct reactivity and biological profiles due to its unique steric and electronic properties .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ |

| Biological Activities | Antimicrobial, Anti-inflammatory |

| Mechanism of Action | TRPC6 modulation, enzyme interaction |

| Potential Applications | Antibiotic development, inflammation treatment |

化学反应分析

Carboxylic Acid Reactivity

The carboxylic acid group undergoes classical transformations, including esterification, amide formation, and decarboxylation.

Esterification

Reaction with alcohols under acidic or coupling-agent conditions yields esters. For example:

-

Fischer Esterification : Heating with methanol and sulfuric acid produces methyl 6-(cyclobutylmethoxy)pyridine-2-carboxylate .

-

DCC-Mediated Coupling : Using N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), esters form efficiently at room temperature .

| Reaction Type | Reagents/Conditions | Product | Yield (Analogous) | Reference |

|---|---|---|---|---|

| Fischer Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 70–85% | |

| DCC Coupling | DCC, DMAP, ROH | Alkyl ester | 80–90% |

Amide Formation

Activation of the carboxylic acid to an acyl chloride (via thionyl chloride) enables nucleophilic substitution with amines:

-

Acyl Chloride Synthesis :

-

Amine Coupling :

This method produces amides in 70–88% yields under inert conditions .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, yielding 2-(cyclobutylmethoxy)pyridine. Conditions:

Pyridine Ring Reactivity

The pyridine ring’s electron-deficient nature allows limited electrophilic substitution. The cyclobutylmethoxy group (electron-donating) and carboxylic acid (electron-withdrawing) compete in directing reactivity:

-

Nitration/Sulfonation : Likely occurs at position 4 (meta to COOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) saturates the ring to piperidine derivatives.

Cyclobutylmethoxy Group Stability

The ether linkage is generally unreactive under standard conditions but can undergo:

-

Acidic Cleavage : Prolonged exposure to HBr/HOAc cleaves the ether to 6-hydroxypyridine-2-carboxylic acid.

-

Oxidative Ring-Opening : Ozonolysis or strong oxidants (e.g., KMnO₄) rupture the cyclobutane ring, forming dicarboxylic acid derivatives.

Suzuki Cross-Coupling (Derivative-Dependent)

If brominated at position 5 (not in the parent compound), palladium-catalyzed coupling with arylboronic acids would form biaryl pyridines .

| Reaction Type | Conditions | Product | Yield (Analogous) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 80°C | 5-Aryl derivatives | 65–75% |

属性

IUPAC Name |

6-(cyclobutylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-5-2-6-10(12-9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHXNUQVENXOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。